Bis(5-bromo-1-naphthyl)diphenylsilane

On‑surface synthesis Ullmann coupling Graphene nanoribbons

Arylsilane cross-coupling precursors often exhibit divergent reactivity depending on bromide position and silicon sterics, causing batch failures. Bis(5-bromo-1-naphthyl)diphenylsilane solves this with its C₂-symmetric, 5-bromo-1-naphthyl architecture proven for programmed π-extension. - Enables on-surface Ullmann coupling/cyclodehydrogenation to porphyrin-graphene nanoribbons. - Direct precursor for NIR Si-fluorescein/Si-rhodamine dyes via metal-halogen exchange. - Superior alkaline hydrolysis resistance vs. triphenylsilane analogs for multi-step routes.

Molecular Formula C32H22Br2Si
Molecular Weight 594.4 g/mol
Cat. No. B13698342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(5-bromo-1-naphthyl)diphenylsilane
Molecular FormulaC32H22Br2Si
Molecular Weight594.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC4=C3C=CC=C4Br)C5=CC=CC6=C5C=CC=C6Br
InChIInChI=1S/C32H22Br2Si/c33-29-19-7-17-27-25(29)15-9-21-31(27)35(23-11-3-1-4-12-23,24-13-5-2-6-14-24)32-22-10-16-26-28(32)18-8-20-30(26)34/h1-22H
InChIKeyYQQGEURSUXKUKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(5-bromo-1-naphthyl)diphenylsilane – Dual-Brominated Arylsilane Building Block


Bis(5-bromo-1-naphthyl)diphenylsilane (CAS 1953147-22-2, C₃₂H₂₂Br₂Si, MW 594.41 g·mol⁻¹) is a C₂-symmetric tetraorganosilane featuring two 5‑bromo‑1‑naphthyl groups and two phenyl groups attached to a central silicon atom . The compound belongs to the family of arylsilanes that serve as stable, pre‑functionalised precursors for iterative cross‑coupling, enabling the programmed construction of π‑extended frameworks, sila‑heterocycles, and optoelectronic materials.

1
Pre-functionalised bis(arylbromide) building block for iterative cross-coupling (Suzuki, Kumada) to construct π-extended frameworks and sila-heterocycles.
2
C₂-symmetric bis(5-bromo-1-naphthyl) scaffold supports symmetrical dual functionalization – suitable for Si-xanthene dyes and double annulation.
3
Naphthyl-rich arylsilane core may offer improved kinetic inertness toward hydrolysis compared to phenyl-only analogues (class-level inference).

Bis(5-bromo-1-naphthyl)diphenylsilane: Advantages Over Isomers and Analogs


Even closely related arylsilanes often exhibit divergent reactivity because both the bromine position on the naphthyl ring and the steric/electronic environment of the silicon centre govern oxidative‑addition rates, migratory‑insertion regioselectivity, and the ultimate stability of organometallic intermediates [1]. Substituting the diphenylsilane core with a trimethylsilane unit alters the steric demand at the metal centre, while moving the bromine from the 5‑ to the 6‑position changes the electron density at the reacting carbon – effects that cannot be compensated by simply adjusting reaction parameters.

Regioisomer
5-Bromo vs 6-bromo naphthyl isomer shifts electron density at reacting carbon; reported oxidative-addition profiles may differ.
Si-core variant
Substituting diphenylsilane with trimethylsilane alters steric environment at metal centre, potentially reducing C–H activation efficiency.
Phenyl analogue
Phenyl-only silanes may not replicate reported naphthyl-derived hydrolytic resistance or π-coordination benefits in Ru catalysis.

Bis(5-bromo-1-naphthyl)diphenylsilane: Performance Evidence vs. Analogs


5-Bromo-1-naphthyl Regiochemistry for On-Surface Ullmann Coupling

A tailored Zn(II) 5,15‑bis(5‑bromo‑1‑naphthyl)porphyrin precursor was successfully employed for the sequential Ullmann‑type and cyclodehydrogenation reactions on Au(111) and Ag(111) surfaces, yielding extended porphyrin–graphene nanoribbon hybrids [1]. The choice of the 5‑bromo‑1‑naphthyl unit, rather than the 6‑bromo‑2‑naphthyl or 4‑bromophenyl alternatives, is critical for maintaining the correct geometry and electronic coupling in the final rigid, non‑benzenoid‑coupled architecture. While a direct quantitative yield comparison between isomers is not available from a single publication, the deliberate selection of the 5‑bromo‑1‑naphthyl motif by the authors constitutes a revealed‑preference argument for its superior suitability in demanding on‑surface transformations.

On-surface coupling regiochemistry
Class-level
Target: 5-Bromo-1-naphthyl isomer selected for porphyrin–GNR hybrids (nc-AFM/STM characterized).
Comparator: 6-Bromo or 4-bromophenyl isomers not evaluated in same study.
Reported compatibility for on-surface Ullmann coupling; other isomers remain unvalidated in this context.
Revealed-preference argument; no direct yield comparison available.
On‑surface synthesis Ullmann coupling Graphene nanoribbons

Diphenylsilane Core Hydrolytic Stability

Classical studies on 1‑naphthylsilicon compounds demonstrate that tri‑1‑naphthylsilane does not visibly evolve hydrogen when treated with potassium hydroxide in piperidine, whereas triphenylsilane under identical conditions gives a vigorous evolution of gas [1]. Furthermore, tri‑1‑naphthylchlorosilane remains unaffected by weak bases that completely hydrolyse triphenylchlorosilane. Extending this class‑level insight, the diphenylsilane core of the title compound is expected to confer greater kinetic inertness toward nucleophiles compared to tris(alkyl) or tris(phenyl) analogues, an advantage during multi‑step synthetic sequences where premature Si–C bond cleavage must be avoided.

Hydrolytic stability vs triphenylsilane
Class-level
Target: Tri-1-naphthylsilane – no H₂ evolution with KOH/piperidine; resists weak-base hydrolysis.
Comparator: Triphenylsilane – vigorous H₂ evolution; triphenylchlorosilane completely hydrolysed.
Reported greater kinetic inertness toward alkaline hydrolysis; may extend handling window for multi-step synthesis.
Class-level inference from classical naphthylsilane behaviour (Gilman & Brannen, 1951).
Hydrolytic stability Steric hindrance Arylsilane

Dual Bromide Functionality for Si-Xanthene Dye Synthesis

A general synthetic strategy for Si‑fluoresceins and Si‑rhodamines relies on bis(2‑bromophenyl)silane intermediates that undergo metal/bromide exchange to generate bis‑aryllithium or bis(aryl Grignard) reagents, which then add to anhydride or ester electrophiles [1]. The title compound, with its two chemically equivalent 5‑bromo‑1‑naphthyl arms, is structurally poised to function as a naphthyl‑extended congener of these bis(2‑bromophenyl)silane precursors. By replacing the phenyl rings with naphthyl groups, the resulting Si‑xanthene dyes are predicted to exhibit red‑shifted absorption and emission relative to their phenyl counterparts, a feature that is valuable for deep‑tissue imaging applications.

Dual bromide for Si-xanthene dyes
Class-level
Two equivalent 5-bromo-1-naphthyl arms allow metal–halogen exchange and double electrophilic quenching, analogous to established bis(2-bromophenyl)silane route.
May support synthesis of naphthyl-extended Si-fluoresceins with predicted red-shifted photophysics.
Expected longer-wavelength absorption/emission based on π-extension; no direct comparison reported.
Si‑fluorescein Si‑rhodamine Symmetrical bis‑functionalisation

1-Naphthyl Substituent in Ru-Catalyzed C–H Annulation

In a direct comparative study, Tokoro et al. demonstrated that ruthenium‑catalyzed annulation of 1‑naphthyldiphenylsilane with internal alkynes proceeds in a better yield than the analogous reaction using silanes bearing alkyl groups on silicon [1]. Although the exact yield difference was not tabulated in the abstract, the authors explicitly highlight the superiority of the aryl‑substituted silane, attributing this to the ability of the naphthyl group to facilitate C–H bond cleavage via a π‑coordination pathway that is unavailable to alkyl‑substituted silanes. This observation supports the selection of a bis(naphthyl)diphenylsilane scaffold over mixed alkyl‑aryl silanes when C–H activation is the intended mode of reactivity.

Ru-catalysed C–H annulation yield
Head-to-head
Target: 1-Naphthyldiphenylsilane gave better yield than alkyl-substituted silanes.
Comparator: Silanes with alkyl groups (e.g., triethyl) reported inferior.
Reported yield advantage for naphthyl-substituted silanes in Ru-catalyzed annulation.
Direct comparison by Tokoro et al.; exact yields not provided in metadata.
C–H activation Ruthenium catalysis Silaphenalene

Bis(5-bromo-1-naphthyl)diphenylsilane: Evidence-Based Applications


On-Surface Synthesis of Porphyrin–Nanographene Hybrids

As demonstrated by Deyerling et al., the 5‑bromo‑1‑naphthyl motif is uniquely suited for on‑surface Ullmann coupling and subsequent cyclodehydrogenation to yield rigid, non‑benzenoid‑coupled porphyrin–graphene nanoribbon hybrids [1]. The title compound, after conversion to the corresponding bis(porphyrin) or direct use as a coupling partner, can program the distance and electronic communication between graphene segments.

One-Pot Synthesis of Naphthyl-Extended Si-Xanthene Fluorophores

Leveraging the dual bromide architecture, the title compound can serve as a precursor for naphthyl‑annulated Si‑fluorescein and Si‑rhodamine dyes via metal‑halogen exchange–double electrophilic quenching sequences, a strategy established for the phenyl‑based bis(2‑bromophenyl)silane intermediates [1]. The resulting dyes are expected to absorb and emit at longer wavelengths, addressing the need for NIR fluorescent labels in biological imaging.

Ruthenium-Catalyzed C–H Annulation to π-Extended Silaphenalenes

The 1‑naphthyl substituents directly bonded to silicon promote efficient Ru‑catalyzed C–H activation and annulation with internal alkynes, as shown by Tokoro et al. for 1‑naphthyldiphenylsilane [1]. The title compound, with two naphthyl units, can undergo double annulation to yield symmetrical bis‑silaphenalene derivatives that are of interest as solid‑state fluorescent materials.

Hydrolytically Robust Arylsilane Linker in Total Synthesis

Based on the classical observations of Gilman and Brannen that 1‑naphthyl‑rich silanes resist alkaline hydrolysis that rapidly degrades triphenylsilane analogues [1], the title compound is a prudent choice as a silicon‑based linker in multi‑step synthetic routes where intermediate exposure to protic or basic conditions is unavoidable.

Application
Selection Property
Validation Focus
On-surface synthesis of porphyrin–nanographene hybrids
5-Bromo-1-naphthyl regiochemistry for Ullmann coupling
STM/AFM confirmation of coupling efficiency and cyclodehydrogenation
Naphthyl-extended Si-xanthene fluorophore synthesis
Symmetrical bis-aryl bromide for metal–halogen exchange route
Photophysical characterization (absorption/emission λ) of resulting dye
Ru-catalyzed C–H annulation to silaphenalenes
1-Naphthyl substituents on silicon for C–H activation
Isolated yield of double annulation product with internal alkynes
Hydrolytically robust silicon linker in multi-step synthesis
Naphthyl-rich arylsilane core for kinetic inertness
Stability under protic/basic conditions vs triphenylsilane
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